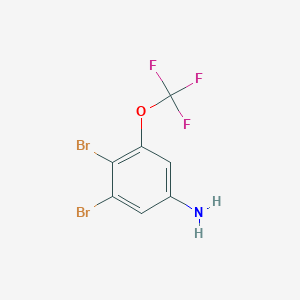
3,4-Dibromo-5-(trifluoromethoxy)aniline
Descripción general
Descripción
3,4-Dibromo-5-(trifluoromethoxy)aniline (DBTFA) is a compound used in a variety of scientific research applications. It is a member of the aniline family, which are compounds with a six-member ring structure containing a nitrogen atom. DBTFA is a brominated aniline, having two bromine atoms attached to the ring structure. It also has a trifluoromethoxy group, which is a type of organic functional group. The compound has a wide range of uses, including synthesis, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-(trifluoromethoxy)aniline has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in the synthesis of polymers and as a catalyst in the polymerization of styrene. Additionally, it is used in the synthesis of fluorinated compounds, such as perfluorooctanesulfonate and perfluorooctanoic acid.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-(trifluoromethoxy)aniline is not fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with electrophiles, such as acids and bases. Additionally, it is believed that the trifluoromethoxy group can act as a leaving group, allowing the compound to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dibromo-5-(trifluoromethoxy)aniline are not well understood. The compound has been shown to have some antibacterial and antifungal activity, but the exact mechanisms of action are not known. Additionally, 3,4-Dibromo-5-(trifluoromethoxy)aniline has been shown to inhibit the growth of some cancer cells, but the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dibromo-5-(trifluoromethoxy)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is readily available. Additionally, it is a relatively inexpensive compound, and it can be used in a variety of reactions. However, it is important to note that 3,4-Dibromo-5-(trifluoromethoxy)aniline is a toxic compound, and it should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 3,4-Dibromo-5-(trifluoromethoxy)aniline. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug synthesis. Additionally, further research could be conducted to explore the potential use of 3,4-Dibromo-5-(trifluoromethoxy)aniline as a catalyst in the polymerization of other compounds. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of other fluorinated compounds.
Propiedades
IUPAC Name |
3,4-dibromo-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVDUNRUNCHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




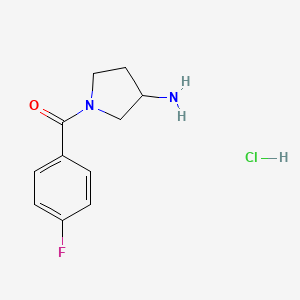


![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
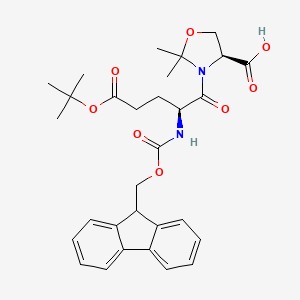
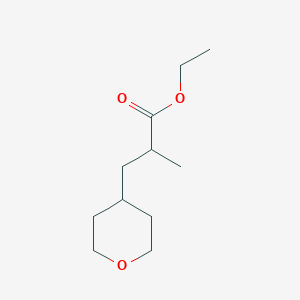
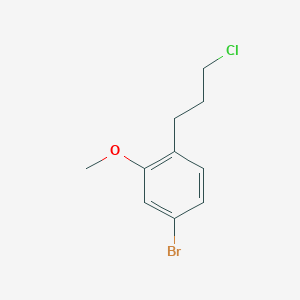
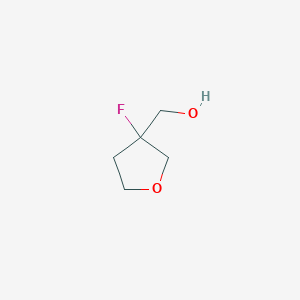
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
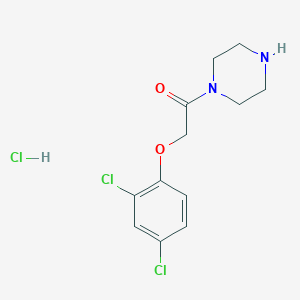
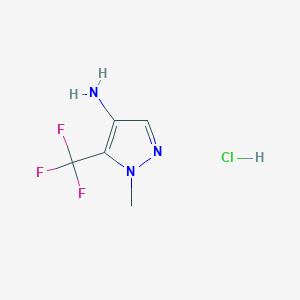
![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)